![molecular formula C24H30Cl3NO B542633 7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride CAS No. 371980-94-8](/img/structure/B542633.png)

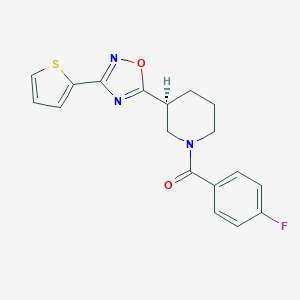

7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

概要

説明

7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique chemical structure, which includes a benzocycloheptene core, a piperidine ring, and multiple substituents. It is often used in scientific research due to its diverse chemical properties and potential biological activities.

作用機序

Target of Action

The primary target of SB 61211 HCl, also known as 5H-Benzocyclohepten-5-ol, is the Nociceptin/Orphanin FQ (NOP) receptor . This receptor is a G protein-coupled receptor involved in a wide range of biological functions, including pain perception .

Mode of Action

SB 61211 HCl acts as a selective antagonist at the NOP receptor . It binds to this receptor and blocks its activation, thereby inhibiting the actions of its natural ligand, Nociceptin . The Ki values for NOP, μ-, κ- and δ-receptors are 0.33, 57.6, 160.5, and 2109 nM respectively .

Biochemical Pathways

By antagonizing the NOP receptor, SB 61211 HCl can modulate various downstream biochemical pathways. For instance, it can antagonize the pronociceptive action of nociceptin in an acute pain model . This suggests that it may affect pain signaling pathways in the nervous system.

Pharmacokinetics

It is known to be soluble in dmso and ethanol , which could potentially influence its absorption and distribution in the body

Result of Action

The antagonistic action of SB 61211 HCl at the NOP receptor can have several effects at the molecular and cellular level. It has been shown to potentiate the action of morphine in morphine-tolerant animals and block hyperalgesia in an inflammatory pain model . These effects suggest that it may have potential therapeutic applications in the management of pain.

生化学分析

Biochemical Properties

SB 61211 HCl - Bio-X plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a selective antagonist of the NOP receptor, with high affinity and specificity. The compound binds to the NOP receptor, inhibiting its activity and thereby modulating the effects of nociceptin, a neuropeptide involved in pain signaling . Additionally, SB 61211 HCl - Bio-X has been shown to interact with other opioid receptors, albeit with lower affinity, influencing the overall pain modulation pathways .

Cellular Effects

SB 61211 HCl - Bio-X exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the NOP receptor leads to the inhibition of nociceptin-induced signaling, resulting in reduced pain perception and modulation of opioid tolerance . Furthermore, SB 61211 HCl - Bio-X has been observed to affect gene expression related to pain and inflammation, thereby influencing cellular responses to pain stimuli .

Molecular Mechanism

The molecular mechanism of SB 61211 HCl - Bio-X involves its binding to the NOP receptor, where it acts as an antagonist. This binding inhibits the receptor’s activity, preventing nociceptin from exerting its effects. The compound’s antagonistic action leads to the modulation of downstream signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the regulation of ion channels . These molecular interactions result in the attenuation of pain signals and the modulation of opioid tolerance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 61211 HCl - Bio-X have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that SB 61211 HCl - Bio-X maintains its efficacy in modulating pain and opioid tolerance, with consistent results observed in both in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of SB 61211 HCl - Bio-X vary with different dosages in animal models. At lower doses, the compound effectively modulates pain and reduces opioid tolerance without significant adverse effects . Higher doses may lead to toxic effects, including alterations in normal cellular function and potential toxicity to specific organs . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

SB 61211 HCl - Bio-X is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound undergoes biotransformation, primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that are subsequently excreted from the body. The interaction of SB 61211 HCl - Bio-X with metabolic enzymes can affect metabolic flux and alter metabolite levels, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of SB 61211 HCl - Bio-X within cells and tissues involve interactions with various transporters and binding proteins. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, SB 61211 HCl - Bio-X can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues is influenced by its physicochemical properties, including its solubility and affinity for specific tissue components.

Subcellular Localization

The subcellular localization of SB 61211 HCl - Bio-X is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the NOP receptor and other intracellular targets . Post-translational modifications and targeting signals may direct SB 61211 HCl - Bio-X to specific subcellular compartments, influencing its efficacy and function . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

準備方法

The synthesis of 7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride involves several stepsThe reaction conditions often include the use of solvents such as dichloromethane and pentane, with specific temperature and pressure settings to ensure the desired product is obtained .

化学反応の分析

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

科学的研究の応用

7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride is widely used in scientific research due to its potential biological activities. It has been studied for its effects on various biological pathways and its potential therapeutic applications. In chemistry, it is used as a reagent in organic synthesis, while in biology and medicine, it is investigated for its potential as a drug candidate .

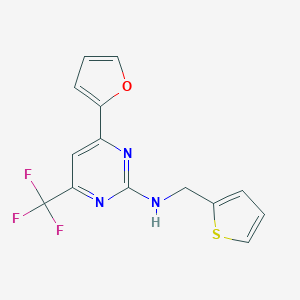

類似化合物との比較

Compared to other similar compounds, 7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride stands out due to its unique chemical structure and diverse applications. Similar compounds include other benzocycloheptene derivatives and piperidine-containing molecules. the specific substituents and the overall structure of this compound confer unique properties that make it valuable in various research contexts .

特性

CAS番号 |

371980-94-8 |

|---|---|

分子式 |

C24H30Cl3NO |

分子量 |

454.9 g/mol |

IUPAC名 |

(5R,7R)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride |

InChI |

InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H/t17-,23-;/m1./s1 |

InChIキー |

DCKUVQADDNMWEF-RPQSWWTGSA-N |

SMILES |

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |

異性体SMILES |

CC1=C2CC[C@H](C[C@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |

正規SMILES |

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SB 612111; SB-612111; SB612111; SB 612111 HCl; SB612111 HCl. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-fluorophenyl]-2-fluoro-5-nitrobenzenecarbothioamide](/img/structure/B543123.png)

![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)

![[4-Amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-nitrobenzoate](/img/structure/B543435.png)

![(4-Chlorophenyl)[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-YL]acetic acid](/img/structure/B544806.png)

![2-[(3S)-1-[7-[[1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-yl]-propylamino]heptyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide](/img/structure/B545295.png)